molecular formula C6H7NO B2853349 3-Isocyanato-3-methylbut-1-yne CAS No. 37442-66-3

3-Isocyanato-3-methylbut-1-yne

Cat. No. B2853349
CAS RN: 37442-66-3
M. Wt: 109.128
InChI Key: MLNDYEGREMKGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-3-methylbut-1-yne is a chemical compound with the molecular formula C₆H₇NO . It has a molecular weight of 109.13 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of this compound could potentially involve the hydrohalogenation of alkynes . This process involves an electrophilic attack by a hydrogen halide on the alkyne, leading to the formation of carbocations. The more stable carbocation is typically the secondary one due to its greater stability . A nucleophilic attack then takes place, resulting in the product .


Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, seven hydrogen atoms, and one nitrogen and oxygen atom each . The structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving this compound could include hydrohalogenation . In this reaction, a hydrogen halide attacks the pi-bond of the alkyne, leading to the formation of carbocations. A nucleophilic attack then follows, leading to the formation of the product .

Scientific Research Applications

3-Isocyanato-3-methylbut-1-yne has a wide range of applications in the scientific research field. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymersization catalysts and other specialty chemicals. Additionally, this compound is used in the synthesis of polyurethanes, which are widely used in the automotive, construction, and furniture industries.

Mechanism of Action

The mechanism of action of 3-Isocyanato-3-methylbut-1-yne is not well understood. It is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This reaction yields a new product, which is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively in regards to its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have no significant effect on the environment.

Advantages and Limitations for Lab Experiments

3-Isocyanato-3-methylbut-1-yne has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. It is also highly reactive, making it a useful reagent for synthetic organic chemistry reactions. However, this compound is a highly volatile compound, and must be handled with care. Additionally, it is flammable, and must be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for 3-Isocyanato-3-methylbut-1-yne. These include further research into its biochemical and physiological effects, as well as potential applications in drug discovery and development. Additionally, further research into its use as a catalyst in synthetic organic chemistry reactions could prove beneficial. Finally, research into the potential use of this compound as a fuel source could lead to new and innovative applications.

Synthesis Methods

3-Isocyanato-3-methylbut-1-yne can be synthesized via various methods, depending on the desired end product. One of the most common methods is the reaction of isocyanic acid and methylbut-1-ene in the presence of a base, such as sodium hydroxide. This reaction yields this compound as a product, along with water and carbon dioxide. Another method involves the reaction of methylbut-1-ene and phosgene in the presence of a base. This reaction yields this compound and carbon dioxide as products.

Safety and Hazards

3-Isocyanato-3-methylbut-1-yne is classified as an irritant . It is extremely flammable and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-isocyanato-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNDYEGREMKGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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